3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol
Description
3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is a tertiary alcohol with a propan-1-ol backbone linked to a substituted aromatic amine. The compound features a 2,3-dimethoxyphenyl group attached to a but-3-enyl chain, which is further connected via an amino group to the propanol moiety.
Properties
IUPAC Name |
3-[1-(2,3-dimethoxyphenyl)but-3-enylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-7-13(16-10-6-11-17)12-8-5-9-14(18-2)15(12)19-3/h4-5,8-9,13,16-17H,1,6-7,10-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPDOLNLGPJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC=C)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, utilizing ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically requires heating the mixture at elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours) to achieve moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural characteristics allow it to bind to target molecules through hydrogen bonding and other interactions, potentially modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol with structurally related propanolamine derivatives from the evidence. Key differences lie in substituent groups, physicochemical properties, and documented applications.
Key Observations:
Aromatic Substituents : The target compound’s 2,3-dimethoxyphenyl group distinguishes it from analogs with bromophenyl () or thiophenyl () groups. Methoxy groups may confer better solubility compared to halogens .
Physicochemical Properties: Data gaps for the target compound (e.g., density, flash point) limit direct comparisons. However, ’s analog (159.27 g/mol, flash point 73.9°C) suggests tertiary propanolamines may exhibit moderate volatility .
Synthetic Relevance : The unsaturated butenyl chain in the target compound could enable further functionalization (e.g., hydrogenation or epoxidation), similar to bromophenyl derivatives in .
Stability and Reactivity Considerations
No stability or reactivity data are available for the target compound. However, analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () lack reported reactivity hazards, suggesting tertiary propanolamines may generally exhibit low reactivity under standard conditions . The methoxy groups in the target compound may enhance oxidative stability compared to thiophene-containing analogs (), which are prone to electrophilic substitution .
Notes on Data Limitations
- No direct pharmacological, toxicological, or crystallographic data (e.g., SHELX-refined structures) are available for the target compound. ’s discussion of SHELX software highlights the need for crystallographic analysis to confirm its 3D conformation .
- The absence of molar mass and phase transition data for the target compound precludes thermodynamic comparisons.
Biological Activity
3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This compound features a dimethoxyphenyl group linked to a butenylamino chain, which is further connected to a propanol moiety. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N1O3. The compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions. This interaction may modulate biological processes, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical applications.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies demonstrated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
